

# Solubility Profile of 1,3,5-Triisopropylbenzene in Organic Solvents: A Technical Guide

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## Compound of Interest

Compound Name: 1,3,5-Triisopropylbenzene

Cat. No.: B7725177

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## Introduction

**1,3,5-Triisopropylbenzene** is a non-polar aromatic hydrocarbon characterized by a benzene ring symmetrically substituted with three isopropyl groups. This unique structure imparts specific physicochemical properties, including a high boiling point, low volatility, and significant steric hindrance, making it a subject of interest in various chemical applications, from specialty solvent use to a building block in organic synthesis. Understanding its solubility in a range of organic solvents is critical for its effective use in reaction media, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of **1,3,5-Triisopropylbenzene**, detailing available quantitative data, outlining experimental protocols for solubility determination, and visualizing the experimental workflow.

## Quantitative Solubility Data

Quantitative solubility data for **1,3,5-Triisopropylbenzene** in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and the principle of "like dissolves like," it is highly soluble in non-polar solvents and solvents of low to moderate polarity.<sup>[1]</sup> It is considered immiscible with water.<sup>[2][3]</sup>

A specific quantitative value has been reported for its solubility in dimethyl sulfoxide (DMSO), a polar aprotic solvent.

Solvent	Solvent Type	Solubility	Temperature (°C)
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	100 mg/mL	Not Specified

For other common organic solvents, the solubility can be qualitatively described as follows:

Solvent	Solvent Type	Qualitative Solubility
Hexane	Non-polar	Highly Soluble <sup>[1]</sup>
Toluene	Non-polar Aromatic	Highly Soluble <sup>[1]</sup>
Chloroform	Non-polar	Highly Soluble <sup>[1]</sup>
Acetone	Polar Aprotic	Expected to be soluble
Ethanol	Polar Protic	Expected to be soluble

Note: "Highly Soluble" indicates that **1,3,5-Triisopropylbenzene** is likely miscible or has a very high solubility in these solvents. For polar solvents like acetone and ethanol, while solubility is expected, it may be less than in non-polar solvents.

## Experimental Protocol for Determining Liquid-Liquid Solubility

The following is a detailed methodology for determining the solubility (or miscibility) of a liquid compound such as **1,3,5-Triisopropylbenzene** in an organic solvent. This protocol is based on the isothermal equilibrium method.

Objective: To quantitatively determine the concentration of **1,3,5-Triisopropylbenzene** in a saturated solution of a given organic solvent at a specific temperature.

Materials:

- **1,3,5-Triisopropylbenzene** (high purity)
- Selected organic solvent (high purity)

- Analytical balance ( $\pm 0.1$  mg)
- Thermostatically controlled shaker or water bath
- Calibrated glass vials with screw caps
- Calibrated micropipettes
- Gas chromatograph with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID)
- Volumetric flasks
- Syringes and syringe filters (chemically compatible with the solvent)

Procedure:

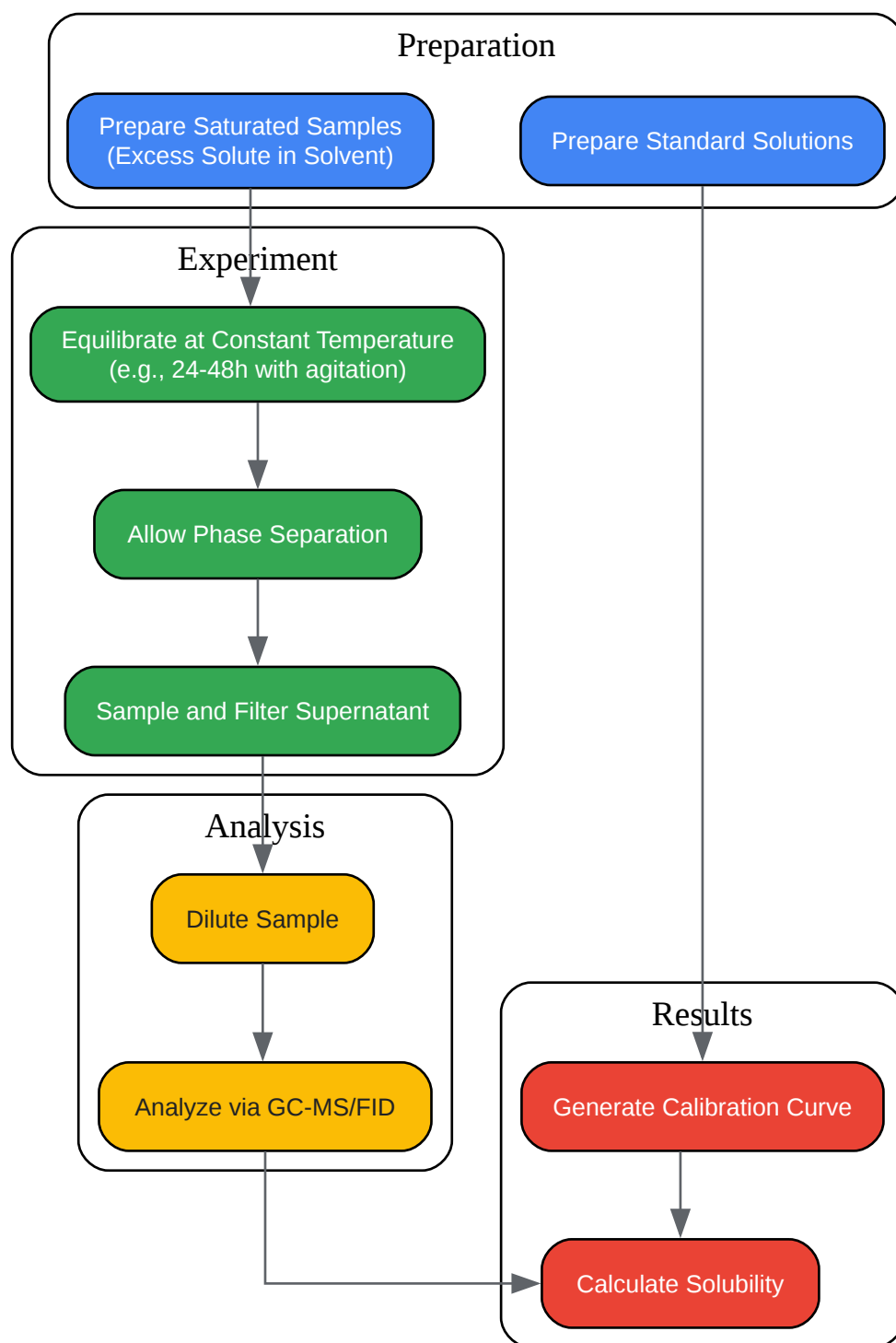
- Preparation of Standard Solutions:
  - Prepare a series of standard solutions of **1,3,5-Triisopropylbenzene** in the chosen solvent of known concentrations. These will be used to create a calibration curve for the analytical instrument.
  - For example, prepare standards at 1, 5, 10, 25, 50, and 100 mg/mL.
- Equilibration:
  - In a series of glass vials, add an excess amount of **1,3,5-Triisopropylbenzene** to a known volume of the organic solvent. The presence of a separate phase of **1,3,5-triisopropylbenzene** should be visible.
  - Securely cap the vials to prevent solvent evaporation.
  - Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
  - Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours)

to confirm that the concentration is no longer changing.

- Sample Collection and Preparation:
  - After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow for complete phase separation.
  - Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with **1,3,5-Triisopropylbenzene**) using a syringe.
  - Immediately filter the aliquot through a chemically compatible syringe filter into a clean vial to remove any undissolved microdroplets.
  - Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the range of the calibration curve.
- Analysis:
  - Analyze the prepared standard solutions and the diluted sample using a calibrated GC-MS or GC-FID system.<sup>[4][5]</sup>
  - The analytical method should be validated for linearity, accuracy, and precision.
  - Record the peak area or height corresponding to **1,3,5-Triisopropylbenzene** for each standard and the sample.
- Calculation of Solubility:
  - Construct a calibration curve by plotting the peak area/height of the standards against their known concentrations.
  - Determine the concentration of **1,3,5-Triisopropylbenzene** in the diluted sample from the calibration curve.
  - Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of **1,3,5-Triisopropylbenzene** in the specific organic solvent at the tested temperature.

## Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of **1,3,5-Triisopropylbenzene** in an organic solvent.



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Experimental workflow for solubility determination.

## Conclusion

**1,3,5-Triisopropylbenzene** exhibits solubility characteristics typical of a non-polar aromatic hydrocarbon, showing high solubility in non-polar organic solvents. While comprehensive quantitative data remains limited, the provided experimental protocol offers a robust framework for researchers to determine its solubility in specific solvents of interest. Such data is invaluable for optimizing its application in synthesis, separations, and materials science, enabling more precise control over experimental conditions and outcomes. Future research efforts to populate a comprehensive database of its solubility in various organic solvents would be highly beneficial to the scientific community.

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